1-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1h-pyrazol-3-amine hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)pyrazol-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N6.ClH/c12-9-5-7-16(15-9)8-11-14-13-10-4-2-1-3-6-17(10)11;/h5,7H,1-4,6,8H2,(H2,12,15);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBIOWCBBUQCUPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(N2CC1)CN3C=CC(=N3)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1H-pyrazol-3-amine hydrochloride is a complex heterocyclic compound featuring a triazole ring fused with an azepine structure. This unique configuration suggests potential biological activities that merit detailed investigation. The compound's interactions with various biological targets may lead to significant pharmacological effects.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 230.73 g/mol. The presence of both triazole and azepine moieties allows for diverse interactions within biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The triazole and azepine rings facilitate hydrogen bonding and other non-covalent interactions, which can modulate enzyme activity or receptor signaling pathways.
Target Interactions
Research indicates that compounds similar to 1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1H-pyrazol-3-amine may exhibit:
- Antimicrobial properties : Effective against various bacterial strains.
- Anticancer activity : Inhibition of cancer cell proliferation in vitro.
Biological Activity Evaluation
Recent studies have focused on the synthesis and evaluation of derivatives linked to pyrazole and triazole structures. For instance:
| Compound | Activity Type | Test Method | Results |
|---|---|---|---|
| 1-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1H-pyrazol-3-amine | Antimicrobial | Agar dilution technique | Significant inhibition against E. coli and S. aureus |
| 4-(((7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-6-yl)methyl)amino)-1H-pyrazole | Anticancer | MTT assay | IC50 = 12 µM against HeLa cells |
Study on Antimicrobial Activity
A recent publication evaluated a series of triazole-linked pyrazole derivatives for their antimicrobial sensitivity. The study utilized the agar dilution method to determine minimum inhibitory concentrations (MICs). Results indicated that several derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria.
Study on Anticancer Activity
Another study investigated the anticancer properties of related compounds using various cancer cell lines. The results demonstrated that these compounds could induce apoptosis in cancer cells through the activation of specific signaling pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
